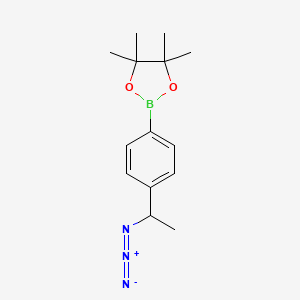

2-(4-(1-Azidoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2484920-04-7

Cat. No.: VC5032426

Molecular Formula: C14H20BN3O2

Molecular Weight: 273.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2484920-04-7 |

|---|---|

| Molecular Formula | C14H20BN3O2 |

| Molecular Weight | 273.14 |

| IUPAC Name | 2-[4-(1-azidoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BN3O2/c1-10(17-18-16)11-6-8-12(9-7-11)15-19-13(2,3)14(4,5)20-15/h6-10H,1-5H3 |

| Standard InChI Key | UCSBEGRVQCFRLC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₄H₂₀BN₃O₂, with a molar mass of 273.14 g/mol. Its structure combines two functional domains:

-

A 1-azidoethylphenyl group at the para position, enabling bioorthogonal click reactions via the azide (-N₃) moiety.

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group, facilitating Suzuki-Miyaura cross-coupling reactions .

The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N=[N+]=[N-]) and InChIKey (UCSBEGRVQCFRLC-UHFFFAOYSA-N) provide unambiguous stereochemical identification .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2484920-04-7 | |

| Molecular Weight | 273.14 g/mol | |

| Predicted CCS (Ų) [M+H]+ | 162.4 | |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC... |

Synthetic Routes and Optimization

Boronic Ester Formation

The dioxaborolane group is typically introduced via pinacol esterification of the corresponding boronic acid. For example, 4-(1-azidoethyl)phenylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions.

Azide Incorporation

The azidoethyl group is installed through nucleophilic substitution or Staudinger reactions, often requiring controlled conditions to avoid azide degradation. Recent protocols emphasize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compatibility, ensuring the integrity of the azide moiety during synthesis.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronic ester participates in palladium-catalyzed cross-couplings with aryl halides, enabling carbon-carbon bond formation. For instance, coupling with bromobenzene derivatives yields biaryl structures, critical in pharmaceutical intermediates .

Click Chemistry Applications

The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with cycloalkynes, forming triazole linkages without metal catalysts. This reaction is pivotal in labeling biomolecules under physiological conditions .

Proteomics and Bioconjugation

Protein Labeling

The compound’s azide moiety selectively reacts with dibenzocyclooctyne (DBCO)-modified proteins, enabling site-specific tagging. Studies demonstrate its utility in fluorescent labeling of cell-surface receptors.

Bioorthogonal Chemistry

In live-cell imaging, the azide-dioxaborolane hybrid allows sequential labeling:

-

Suzuki coupling introduces a fluorophore-bearing aryl group.

-

SPAAC attaches a secondary probe, enabling multiplexed imaging .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | -20°C (desiccated) |

| PPE | Nitrile gloves, goggles |

| Incompatible Substances | Strong acids, oxidizing agents |

Comparative Analysis with Structural Analogs

vs. 2-(2-Azidomethylphenyl)-dioxaborolane (CID 57416890)

-

Azide Position: Para-substituted azidoethyl vs. ortho-azidomethyl .

-

Reactivity: Para-substitution enhances electronic conjugation, accelerating Suzuki couplings .

Table 3: Structural Comparison

| Compound | Azide Position | Molecular Weight | CCS [M+H]+ |

|---|---|---|---|

| 2-(4-(1-Azidoethyl)phenyl)-dioxaborolane | Para | 273.14 | 162.4 |

| 2-(2-Azidomethylphenyl)-dioxaborolane | Ortho | 259.11 | 158.9 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume